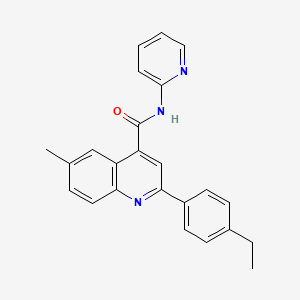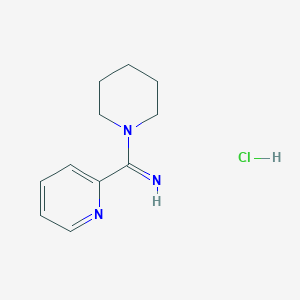
2-(4-ethylphenyl)-6-methyl-N-2-pyridinyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenyl)-6-methyl-N-2-pyridinyl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinolinecarboxamide derivatives, which have been studied extensively for their biological activities.
作用机制
The mechanism of action of 2-(4-ethylphenyl)-6-methyl-N-2-pyridinyl-4-quinolinecarboxamide involves the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation. Specifically, this compound has been shown to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins that promote inflammation. Additionally, it has been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of genes involved in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 2-(4-ethylphenyl)-6-methyl-N-2-pyridinyl-4-quinolinecarboxamide in lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been extensively studied, which makes it a useful tool for investigating the mechanisms of inflammation and cancer cell proliferation. However, one limitation of using this compound is its relatively low solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for research on 2-(4-ethylphenyl)-6-methyl-N-2-pyridinyl-4-quinolinecarboxamide. One potential direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the mechanisms of action and potential side effects of this compound. Finally, there is a need for studies investigating the pharmacokinetics and bioavailability of this compound in vivo, which may inform its potential use as a therapeutic agent.
合成方法
The synthesis of 2-(4-ethylphenyl)-6-methyl-N-2-pyridinyl-4-quinolinecarboxamide can be achieved through several methods. One of the most common methods involves the reaction of 2-chloro-6-methylquinoline with 4-ethylbenzene-1,2-diamine in the presence of a base, followed by the reaction with 2-bromopyridine-4-carboxylic acid. The resulting product is purified through column chromatography and recrystallization.
科学研究应用
2-(4-ethylphenyl)-6-methyl-N-2-pyridinyl-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit significant anti-inflammatory and anti-cancer activities in vitro. Additionally, this compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(4-ethylphenyl)-6-methyl-N-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-3-17-8-10-18(11-9-17)22-15-20(19-14-16(2)7-12-21(19)26-22)24(28)27-23-6-4-5-13-25-23/h4-15H,3H2,1-2H3,(H,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZQAZVYYFKBGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-hydroxyphenyl)-N'-({1-[3-(trifluoromethyl)benzyl]-1H-indol-3-yl}methylene)-4-quinolinecarbohydrazide](/img/structure/B6094676.png)

![7-phenyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B6094686.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-3-(methylthio)propyl]benzamide](/img/structure/B6094688.png)
![N-[(5-bromo-2-methoxyphenyl)sulfonyl]alanine](/img/structure/B6094697.png)
![7-(2,3-difluorobenzyl)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6094703.png)

![1-(2-{[(2-methoxyethyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6094719.png)
![N-[5-acetyl-6-(methylthio)-2-phenyl-4-pyrimidinyl]benzamide](/img/structure/B6094722.png)
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B6094726.png)
![1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinamide](/img/structure/B6094742.png)
![3-[2-(2,2-diallyl-1-pyrrolidinyl)-2-oxoethyl]-4-[2-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6094749.png)
![N,N'-[[(2,4,5-trichlorophenyl)imino]bis(sulfonyl-4,1-phenylene)]diacetamide](/img/structure/B6094756.png)

